molecular formula C9H7F3O3 B2451599 2-[2-(Trifluoromethyl)phenoxy]acetic acid CAS No. 162922-18-1

2-[2-(Trifluoromethyl)phenoxy]acetic acid

Cat. No. B2451599
M. Wt: 220.147
InChI Key: NRFIBTALDRVYLS-UHFFFAOYSA-N
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Patent
US07531533B2

Procedure details

A solution of 2-hydroxybenzotrifluoride (3.00 g, TCI) in a mixture of DMF (16.5 ml) and ethanol (1.8 ml) was added with sodium hydroxide (1.5 g, WAKO) and bromoacetic acid (2.6 g, TCI), and the mixture was stirred at 85° C. for 24 hours. The reaction mixture was added with diethyl ether and saturated brine, and successively washed with 1 N aqueous hydrochloric acid and saturated aqueous sodium carbonate. The layer produced between the aqueous layer and oil layer was dried to obtain a crude product of the title compound (Compound No. CA54, 2.36 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].[OH-].[Na+].Br[CH2:15][C:16]([OH:18])=[O:17].C(OCC)C>CN(C=O)C.C(O)C.[Cl-].[Na+].O>[F:11][C:8]([F:9])([F:10])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:1][CH2:15][C:16]([OH:18])=[O:17] |f:1.2,7.8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
16.5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.6 g
Type
reactant
Smiles
BrCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 85° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
successively washed with 1 N aqueous hydrochloric acid and saturated aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
The layer produced between the aqueous layer and oil layer
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)OCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.